molecular formula C21H25N3O3 B7012266 N-[[2-(4-ethoxyphenoxy)pyridin-4-yl]methyl]-3-azabicyclo[4.1.0]heptane-3-carboxamide

N-[[2-(4-ethoxyphenoxy)pyridin-4-yl]methyl]-3-azabicyclo[4.1.0]heptane-3-carboxamide

Cat. No.: B7012266
M. Wt: 367.4 g/mol
InChI Key: FICWSHUDSNDZRP-UHFFFAOYSA-N
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Description

N-[[2-(4-ethoxyphenoxy)pyridin-4-yl]methyl]-3-azabicyclo[4.1.0]heptane-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique bicyclic structure and the presence of multiple functional groups, which contribute to its diverse chemical reactivity and biological activity.

Properties

IUPAC Name

N-[[2-(4-ethoxyphenoxy)pyridin-4-yl]methyl]-3-azabicyclo[4.1.0]heptane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3/c1-2-26-18-3-5-19(6-4-18)27-20-11-15(7-9-22-20)13-23-21(25)24-10-8-16-12-17(16)14-24/h3-7,9,11,16-17H,2,8,10,12-14H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FICWSHUDSNDZRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OC2=NC=CC(=C2)CNC(=O)N3CCC4CC4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[2-(4-ethoxyphenoxy)pyridin-4-yl]methyl]-3-azabicyclo[4.1.0]heptane-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the pyridine ring: This can be achieved through a condensation reaction involving 4-ethoxyphenol and a suitable pyridine precursor under acidic conditions.

    Introduction of the azabicycloheptane moiety: This step involves a cyclization reaction, often catalyzed by a transition metal such as copper, to form the bicyclic structure.

    Coupling of the pyridine and azabicycloheptane units: This is typically done using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base to form the final amide bond.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors for better control of reaction conditions and the use of more efficient catalysts to reduce reaction times and costs.

Chemical Reactions Analysis

Types of Reactions

N-[[2-(4-ethoxyphenoxy)pyridin-4-yl]methyl]-3-azabicyclo[4.1.0]heptane-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The pyridine ring can be reduced to form a piperidine derivative.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethoxy group can yield 4-ethoxybenzoic acid, while reduction of the pyridine ring can produce 4-ethoxyphenylpiperidine.

Scientific Research Applications

N-[[2-(4-ethoxyphenoxy)pyridin-4-yl]methyl]-3-azabicyclo[4.1.0]heptane-3-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways, making it a candidate for drug development.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[[2-(4-ethoxyphenoxy)pyridin-4-yl]methyl]-3-azabicyclo[4.1.0]heptane-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or modulating their function. This can lead to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    Glycopyrrolate: A compound with a similar bicyclic structure used as an anticholinergic agent.

    Tirzepatide: A glucagon-like peptide 1 (GLP-1) medication with a different mechanism of action but similar therapeutic applications.

Uniqueness

N-[[2-(4-ethoxyphenoxy)pyridin-4-yl]methyl]-3-azabicyclo[4.1.0]heptane-3-carboxamide is unique due to its combination of a pyridine ring, an ethoxyphenoxy group, and a bicyclic azabicycloheptane structure. This unique combination of functional groups and structural features gives it distinct chemical reactivity and biological activity compared to other similar compounds.

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